molecular formula C9H9NO3 B032609 N-Hydroxy-5-norbornene-2,3-dicarboximide CAS No. 21715-90-2

N-Hydroxy-5-norbornene-2,3-dicarboximide

Cat. No. B032609
CAS RN: 21715-90-2
M. Wt: 179.17 g/mol
InChI Key: ZUSSTQCWRDLYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791245B2

Procedure details

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (NBD) (3.59 g, 20 mmol) is dissolved in absolute ethanol (100 mL), and is then evaporated to dryness in vacuo to remove the residual moisture from the reagent. The residue is redissolved in freshly prepared absolute ethanol (60 mL), and thallous ethoxide (1.42 mL, 20 mmol) is added dropwise with vigorous stirring. The solution is stirred for 3 h at room temperature and then overnight at 4° C. The white precipitate which forms in the course of the reaction is collected by filtration, washed with cold ethanol, and dried under high vacuum. The solid material is suspended in methylene chloride (100 mL), and di-tert-butyl dicarbonate (4.37 g, 20 mmol) is added dropwise. The solution is stirred overnight at room temperature and is then washed with water (2×10 mL). The organic layer is dried over anhydrous MgSO4, filtered, and evaporated to dryness to give the crude product as a white solid. The solid is suspended, with vigorous stirring, in anhydrous ether (60 mL) for 2 h, followed by filtration, to give 3.0 g of the pure product. Upon storage of the filtrate at −20° C. overnight, additional pure product precipitates giving a total of 3.63 g of the title compound in two crops in an overall yield of 65%.
Name
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
4.37 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:5]2[C@H:6]3[C:11](=[O:12])[N:10]([OH:13])[C:8](=[O:9])[C@H:7]3[C@H:2]1[CH:3]=[CH:4]2.[O-]CC.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(O)C.CCOCC>[OH:13][N:10]1[C:11](=[O:12])[CH:6]2[CH:7]([CH:2]3[CH2:1][CH:5]2[CH:4]=[CH:3]3)[C:8]1=[O:9]

Inputs

Step One
Name
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
Quantity
3.59 g
Type
reactant
Smiles
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
[O-]CC
Step Three
Name
Quantity
4.37 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the residual moisture from the reagent
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in freshly prepared absolute ethanol (60 mL)
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 4° C
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
STIRRING
Type
STIRRING
Details
The solution is stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
is then washed with water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product as a white solid
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ON1C(=O)C2C3C=CC(C2C1=O)C3
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08791245B2

Procedure details

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (NBD) (3.59 g, 20 mmol) is dissolved in absolute ethanol (100 mL), and is then evaporated to dryness in vacuo to remove the residual moisture from the reagent. The residue is redissolved in freshly prepared absolute ethanol (60 mL), and thallous ethoxide (1.42 mL, 20 mmol) is added dropwise with vigorous stirring. The solution is stirred for 3 h at room temperature and then overnight at 4° C. The white precipitate which forms in the course of the reaction is collected by filtration, washed with cold ethanol, and dried under high vacuum. The solid material is suspended in methylene chloride (100 mL), and di-tert-butyl dicarbonate (4.37 g, 20 mmol) is added dropwise. The solution is stirred overnight at room temperature and is then washed with water (2×10 mL). The organic layer is dried over anhydrous MgSO4, filtered, and evaporated to dryness to give the crude product as a white solid. The solid is suspended, with vigorous stirring, in anhydrous ether (60 mL) for 2 h, followed by filtration, to give 3.0 g of the pure product. Upon storage of the filtrate at −20° C. overnight, additional pure product precipitates giving a total of 3.63 g of the title compound in two crops in an overall yield of 65%.
Name
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
4.37 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:5]2[C@H:6]3[C:11](=[O:12])[N:10]([OH:13])[C:8](=[O:9])[C@H:7]3[C@H:2]1[CH:3]=[CH:4]2.[O-]CC.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(O)C.CCOCC>[OH:13][N:10]1[C:11](=[O:12])[CH:6]2[CH:7]([CH:2]3[CH2:1][CH:5]2[CH:4]=[CH:3]3)[C:8]1=[O:9]

Inputs

Step One
Name
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
Quantity
3.59 g
Type
reactant
Smiles
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
[O-]CC
Step Three
Name
Quantity
4.37 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the residual moisture from the reagent
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in freshly prepared absolute ethanol (60 mL)
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 4° C
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
STIRRING
Type
STIRRING
Details
The solution is stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
is then washed with water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product as a white solid
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ON1C(=O)C2C3C=CC(C2C1=O)C3
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.